5-chloro-N-methyl-1,2-benzoxazol-3-amine
Overview
Description
5-chloro-N-methyl-1,2-benzoxazol-3-amine is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzoxazole derivatives, which 5-chloro-n-methyl-1,2-benzoxazol-3-amine is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives have been known to interact with various biological targets, leading to a range of effects such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways and have been known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The synthesis of benzoxazole derivatives has been carried out under different reaction conditions , suggesting that environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
5-chloro-N-methyl-1,2-benzoxazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The presence of the 5-chloro substituent on the benzoxazole ring enhances its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions are crucial as they can modulate the activity of these enzymes, which are involved in neurotransmission and other physiological processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with AChE and BuChE can impact cholinergic signaling pathways, which play a role in cognitive functions and muscle contractions . Additionally, its effects on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of AChE and BuChE, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Furthermore, the compound may also influence the expression of genes involved in metabolic pathways and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, which can alter its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced cognitive function and reduced inflammation . At higher doses, toxic or adverse effects may occur, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and detoxification processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution. The compound’s distribution can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound may localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can affect enzyme activity and metabolic pathways.
Properties
IUPAC Name |
5-chloro-N-methyl-1,2-benzoxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-10-8-6-4-5(9)2-3-7(6)12-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRCLSOAIGGWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NOC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.